5-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one: is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzimidazole core, which is known for its biological activity, and a chlorobenzyl group, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where the benzimidazole core reacts with 2-chlorobenzyl chloride in the presence of a base.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Final Coupling: The final step involves coupling the intermediate with 4-hydroxy-3-methoxybenzylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, the benzimidazole core is known for its antimicrobial and antiparasitic properties. This compound could be explored for its potential as a drug candidate against various pathogens.
Medicine
In medicine, derivatives of this compound could be investigated for their potential as therapeutic agents, particularly in the treatment of infections and cancer.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to DNA or proteins, disrupting their function. The chlorobenzyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid
- 5-{4-[(2-chlorobenzyl)oxy]phenyl}-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The unique combination of the benzimidazole core with the chlorobenzyl and methoxy groups gives this compound distinct chemical and biological properties
Properties
Molecular Formula |
C22H20ClN3O3 |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C22H20ClN3O3/c1-28-21-10-14(6-9-20(21)29-13-15-4-2-3-5-17(15)23)12-24-16-7-8-18-19(11-16)26-22(27)25-18/h2-11,24H,12-13H2,1H3,(H2,25,26,27) |
InChI Key |
VWYPGCJMOWTUAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.